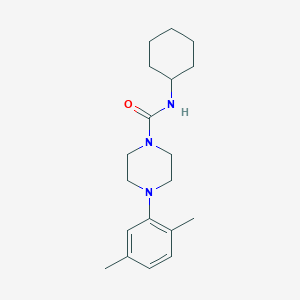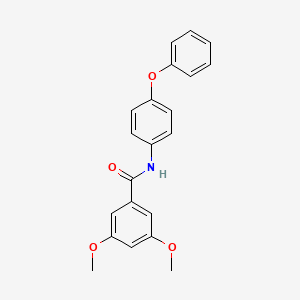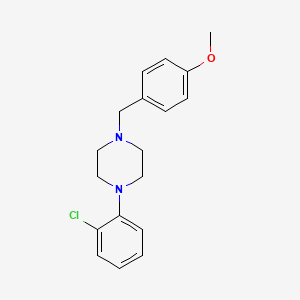
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine, also known as MPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The purpose of
Mecanismo De Acción
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This means that it blocks the activity of dopamine in certain areas of the brain, while increasing the activity of serotonin. This mechanism of action is thought to be responsible for the anti-psychotic and anti-tremor effects of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine.
Biochemical and Physiological Effects:
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine has been shown to affect the levels of neurotransmitters in the brain, particularly dopamine and serotonin. It also has an impact on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects are thought to contribute to the therapeutic potential of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine in lab experiments is that it has a well-defined mechanism of action, which allows for more targeted research. However, there are also limitations, such as the need for specialized equipment and expertise in synthesizing and handling the compound.
Direcciones Futuras
There are several future directions for research on (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine. One area of interest is its potential as a treatment for drug addiction, as it has been shown to affect the reward pathways in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine, as well as its potential side effects and toxicity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine in humans, in order to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxy-5-methylphenol with 4-bromomethylpyridine to form the intermediate compound (2-methoxy-5-methylphenyl)(4-pyridinyl)methanol. This intermediate is then reacted with ammonia to produce (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine.
Aplicaciones Científicas De Investigación
(2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In animal studies, (2-methoxy-5-methylphenyl)(4-pyridinylmethyl)amine has been shown to have anti-psychotic and anti-tremor effects.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-3-4-14(17-2)13(9-11)16-10-12-5-7-15-8-6-12/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWWKHQROSOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5563092 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)






![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)


![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)
